

# 2-Chloro-5-iodothiophene CAS number and properties

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## Compound of Interest

Compound Name: 2-Chloro-5-iodothiophene

Cat. No.: B1601333

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An In-Depth Technical Guide to **2-Chloro-5-iodothiophene**: Synthesis, Properties, and Applications

## Introduction

**2-Chloro-5-iodothiophene** is a di-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. As a functionalized thiophene, it serves as a versatile and valuable building block in organic synthesis. The thiophene ring is a well-established bioisostere for phenyl groups, often incorporated into molecular designs to modulate physicochemical properties and enhance biological activity.<sup>[1]</sup> The differential reactivity of the chloro and iodo substituents on the thiophene core allows for selective, stepwise functionalization, making it a powerful intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, insights into its reactivity, and a discussion of its applications, grounded in established chemical principles.

## Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development. **2-Chloro-5-iodothiophene** is identified by the CAS number 28712-49-4.<sup>[2][3][4][5]</sup> Its key properties are summarized in the table below.

Property	Value	Source
CAS Number	28712-49-4	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>2</sub> ClIS	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	244.47 g/mol	<a href="#">[2]</a>
Boiling Point	210.7 °C	<a href="#">[2]</a>
Synonym	Thiophene, 2-chloro-5-iodo-	<a href="#">[3]</a>

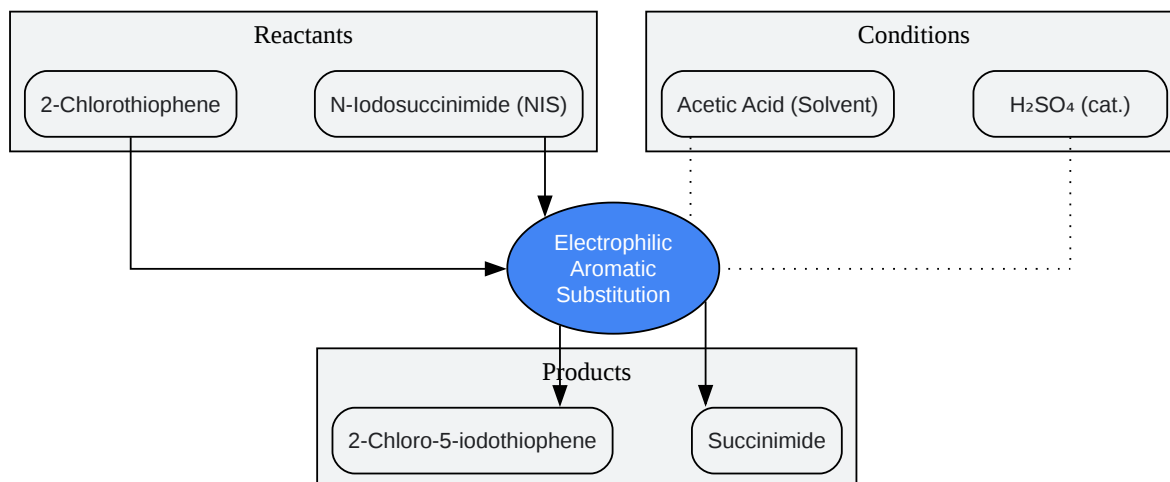
## Synthesis of 2-Chloro-5-iodothiophene: An Electrophilic Approach

The synthesis of **2-Chloro-5-iodothiophene** is most effectively achieved through the regioselective electrophilic iodination of 2-chlorothiophene. The chlorine atom, while deactivating the ring towards electrophilic substitution due to its inductive effect, is an ortho-, para- director. In the case of the thiophene ring, this directs the incoming electrophile to the C5 position.

### Causality of Experimental Design

The choice of an iodinating agent is critical. While molecular iodine (I<sub>2</sub>) itself is a weak electrophile, its reactivity can be enhanced. Classic methods employ iodine in the presence of an oxidizing agent like mercuric oxide (HgO), which generates a more potent electrophilic iodine species.[\[6\]](#) A more modern and often preferred approach for laboratory-scale synthesis is the use of N-Iodosuccinimide (NIS). NIS is a mild, easy-to-handle, solid source of electrophilic iodine (I<sup>+</sup>) that often provides high yields and cleaner reactions under acidic conditions. The acid catalyst protonates the succinimide nitrogen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine.

### Visualizing the Synthetic Pathway



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Caption: Synthetic scheme for **2-Chloro-5-iodothiophene** via electrophilic iodination.

## Step-by-Step Experimental Protocol

- **Vessel Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene (10.0 g, 84.3 mmol).
- **Solvent Addition:** Add glacial acetic acid (100 mL) as the solvent. Stir the mixture until the 2-chlorothiophene is fully dissolved.
- **Reagent Addition:** In one portion, add N-Iodosuccinimide (NIS) (19.0 g, 84.3 mmol).
- **Reaction Initiation:** Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL) as a catalyst.
- **Reaction Execution:** Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

- **Work-up:** Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
- **Extraction and Washing:** Separate the layers. Wash the organic layer sequentially with 100 mL of a saturated sodium thiosulfate solution (to quench any remaining iodine), 100 mL of a saturated sodium bicarbonate solution, and finally 100 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield **2-Chloro-5-iodothiophene** as a clear liquid.

## Reactivity and Strategic Applications

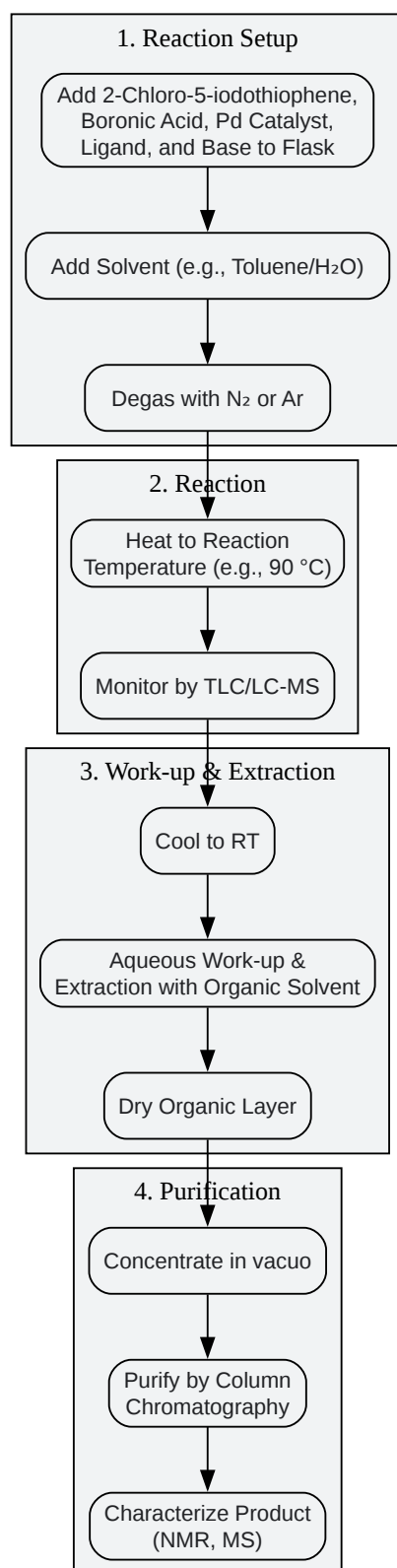
The primary utility of **2-Chloro-5-iodothiophene** lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodine atom an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the C5 position while leaving the more robust C-Cl bond at the C2 position intact for potential subsequent transformations. This sequential functionalization is a cornerstone of modern synthetic strategy.

This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.<sup>[2][7][8]</sup> For instance, the thiophene scaffold is present in antithrombotic agents and fungicides, where precise substitution patterns are critical for biological efficacy.<sup>[7][9]</sup>

## Representative Application: Suzuki Cross-Coupling

The Suzuki coupling is a powerful method for forming C-C bonds. Using **2-Chloro-5-iodothiophene**, one can selectively couple an aryl or vinyl boronic acid at the 5-position.

## Visualizing the Suzuki Coupling Workflow



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Caption: General workflow for a Suzuki cross-coupling reaction.

## Step-by-Step Suzuki Coupling Protocol

- **Reagent Assembly:** To an oven-dried Schlenk flask, add **2-Chloro-5-iodothiophene** (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and potassium carbonate (3.0 eq).
- **Inert Atmosphere:** Seal the flask, and alternate between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.
- **Solvent Addition:** Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.
- **Execution:** Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight.
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate.
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the solvent and purify the residue by flash column chromatography on silica gel to obtain the 2-chloro-5-arylthiophene product.

## Safety and Handling

As with all halogenated organic compounds, **2-Chloro-5-iodothiophene** must be handled with appropriate care in a well-ventilated chemical fume hood.<sup>[10]</sup> Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.<sup>[11]</sup>

Hazard Type	Description	GHS Statements
Acute Toxicity	Harmful if swallowed.	H302[12]
Skin Irritation	Causes skin irritation.	H315[10][12]
Eye Irritation	Causes serious eye irritation/damage.	H318/H319[10][12]
Respiratory Irritation	May cause respiratory irritation.	H335[10][12]

#### First Aid Measures:

- In case of skin contact: Wash off immediately with plenty of soap and water.[10]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
- If swallowed: Clean mouth with water and seek medical attention.[10]

Store containers tightly closed in a dry, cool, and well-ventilated place.[10]

## Conclusion

**2-Chloro-5-iodothiophene** is a strategically important synthetic intermediate whose value is derived from the distinct chemical reactivity of its two halogen substituents. This property enables chemists to perform selective, high-yielding cross-coupling reactions, providing a reliable pathway to complex thiophene-containing molecules for pharmaceutical and agrochemical applications. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.

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